molecular formula C21H19N3O5 B12362705 Nlrp3-IN-33

Nlrp3-IN-33

Cat. No.: B12362705
M. Wt: 393.4 g/mol
InChI Key: BLPGZFNUWGOUOF-WEVVVXLNSA-N
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Description

Nlrp3-IN-33 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-33 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of strong acids or bases as catalysts and are carried out under controlled temperature conditions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these steps include halogenating agents, alkylating agents, and oxidizing agents.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-33 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Nlrp3-IN-33 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3-IN-33 exerts its effects by specifically binding to the NLRP3 protein, thereby inhibiting its ability to form the inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and caspase-1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nlrp3-IN-33

This compound is unique due to its high specificity and potency in inhibiting the NLRP3 inflammasome. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[(8-hydroxyquinolin-5-yl)amino]-2-oxoethyl]prop-2-enamide

InChI

InChI=1S/C21H19N3O5/c1-29-18-11-13(4-7-16(18)25)5-9-19(27)23-12-20(28)24-15-6-8-17(26)21-14(15)3-2-10-22-21/h2-11,25-26H,12H2,1H3,(H,23,27)(H,24,28)/b9-5+

InChI Key

BLPGZFNUWGOUOF-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O

Origin of Product

United States

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